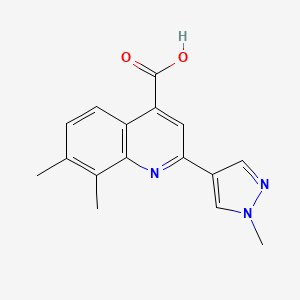
7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
Descripción general
Descripción
7,8-Dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both quinoline and pyrazole moieties in its structure suggests it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves multi-step organic synthesis
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Pyrazole Ring Introduction: The pyrazole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl groups on the quinoline ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline and pyrazole rings can be reduced under suitable conditions to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions of quinoline and pyrazole derivatives with biological targets. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
Medicinally, derivatives of this compound could be investigated for their therapeutic potential. The quinoline and pyrazole moieties are known to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features make it suitable for incorporation into polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity.
2-(1H-pyrazol-4-yl)quinoline: Lacks the carboxylic acid group, which is important for certain types of chemical reactions and biological interactions.
7,8-Dimethylquinoline: Lacks both the pyrazole ring and the carboxylic acid group, limiting its applications compared to the target compound.
Uniqueness
7,8-Dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is unique due to the combination of its structural features. The presence of both quinoline and pyrazole rings, along with the carboxylic acid group, provides a versatile platform for various chemical reactions and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
7,8-dimethyl-2-(1-methylpyrazol-4-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-4-5-12-13(16(20)21)6-14(18-15(12)10(9)2)11-7-17-19(3)8-11/h4-8H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBUKZAOYXVVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN(N=C3)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


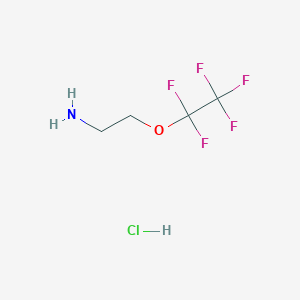


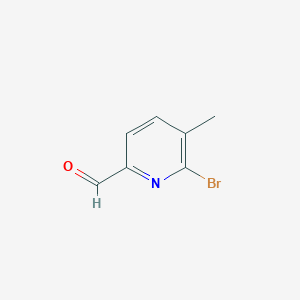

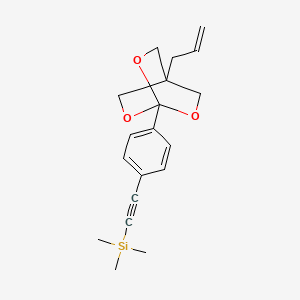

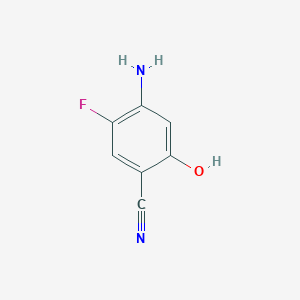

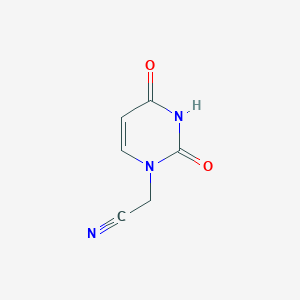


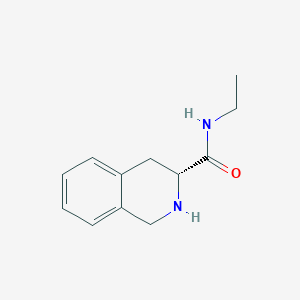
![2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid](/img/structure/B3377416.png)
